1-(4-Bromo-2-fluorophenyl)-3-chloro-1-propanone
Description
Background and Significance
1-(4-Bromo-2-fluorophenyl)-3-chloro-1-propanone represents a sophisticated example of multi-halogenated aromatic ketones that have gained substantial importance in contemporary organic chemistry research. The compound, bearing the Chemical Abstracts Service registry number 395639-63-1, was first documented in chemical databases in 2012, marking its emergence as a compound of scientific interest. The significance of this molecule extends beyond its structural complexity, as it embodies the intersection of halogen chemistry and carbonyl reactivity that has become increasingly relevant in modern synthetic applications.
The compound's importance stems from its unique combination of three different halogen atoms positioned strategically throughout its molecular framework. This trihalogenated architecture provides multiple reactive sites that can be selectively manipulated in synthetic transformations. Research has demonstrated that halogenated ketones, particularly those containing multiple halogen substituents, exhibit enhanced reactivity patterns compared to their non-halogenated counterparts. The presence of electronegative halogen atoms significantly influences the electronic properties of the carbonyl group, thereby modulating the compound's chemical behavior in various reaction conditions.
Contemporary chemical research has increasingly focused on halogenated organic compounds due to their diverse applications in pharmaceutical synthesis, materials science, and agrochemical development. The strategic incorporation of halogen atoms into organic molecules has proven to be a powerful tool for modifying biological activity, physical properties, and synthetic utility. In the context of this compound, the compound serves as both a synthetic target and a building block for more complex molecular architectures.
Chemical Classification and Structural Overview
This compound belongs to the chemical class of alpha-haloketones, specifically representing a trihalogenated derivative of phenylpropanone. The compound's molecular formula C₉H₇BrClFO accurately reflects its composition, incorporating nine carbon atoms, seven hydrogen atoms, and three distinct halogen atoms alongside a single oxygen atom. The molecular weight of 265.51 grams per mole positions this compound within the medium molecular weight range for organic synthetic intermediates.
The structural framework of the compound can be systematically analyzed through its International Union of Pure and Applied Chemistry nomenclature: 1-(4-bromo-2-fluorophenyl)-3-chloropropan-1-one. This designation clearly delineates the positional arrangement of substituents, with the bromine atom occupying the para position and the fluorine atom in the ortho position relative to the carbonyl-bearing carbon on the benzene ring. The chlorine atom is positioned on the terminal carbon of the propanone chain, creating an alpha-haloketone functionality.
The compound's three-dimensional molecular geometry exhibits characteristic features of aromatic ketones with additional steric considerations imposed by the halogen substituents. The benzene ring maintains its planar aromatic character, while the propanone chain adopts conformations influenced by the electronic effects of the multiple halogen atoms. The InChI identifier WOTJEJVXXNFKHT-UHFFFAOYSA-N provides a unique digital fingerprint for the compound's structural identity.
Table 1: Fundamental Physical and Chemical Properties
Historical Context of Halogenated Propanones
The development and study of halogenated propanone derivatives have deep historical roots that trace back to the late 19th and early 20th centuries. The foundational work in this field began with Carl Graebe's synthesis of chloroacetophenone in 1869, which marked the beginning of systematic investigation into halogenated aromatic ketones. This pioneering work established the fundamental principles that would later guide the development of more complex halogenated systems, including compounds such as this compound.
The historical significance of halogenated propanones extends beyond academic chemistry into practical applications that shaped industrial and military chemistry. During World War I, bromoacetone emerged as the most widely used lacrimatory agent, demonstrating the potent biological activity that could be achieved through strategic halogenation of simple ketone structures. This historical precedent established the importance of understanding halogen effects on ketone reactivity and biological activity, principles that remain relevant in contemporary research on compounds like this compound.
The evolution of halogenated propanone chemistry continued through the mid-20th century with the development of more sophisticated synthetic methodologies. The introduction of chloroacetophenone as a riot control agent, designated CN, marked a significant milestone in the practical application of halogenated ketones. The thermal stability and distillation properties of chloroacetophenone demonstrated that halogenated aromatic ketones could maintain their chemical integrity under demanding conditions, a characteristic that has influenced the design of modern halogenated compounds.
Contemporary research on halogenated propanones has been significantly influenced by advances in synthetic organic chemistry and analytical techniques. The ability to precisely control the introduction of multiple halogen atoms into aromatic ketone frameworks has opened new avenues for creating compounds with tailored properties. The development of this compound represents this modern approach to halogenated ketone design, incorporating three different halogens to achieve specific electronic and steric effects.
Table 2: Historical Timeline of Halogenated Propanone Development
Research Objectives and Significance
The research objectives surrounding this compound encompass multiple dimensions of chemical science, ranging from fundamental mechanistic studies to applied synthetic methodology development. Primary research focuses on understanding how the unique trihalogenated substitution pattern influences the compound's reactivity profile compared to simpler halogenated analogs. This investigation requires comprehensive analysis of electronic effects, steric interactions, and reaction kinetics that govern the compound's behavior under various chemical conditions.
One significant research objective involves characterizing the compound's utility as a synthetic intermediate in heterocyclic chemistry. Recent studies have demonstrated that alpha-haloketones exhibit enhanced reactivity toward nucleophiles due to the electron-withdrawing effects of both the carbonyl group and halogen substituents. In the case of this compound, the presence of three different halogens creates multiple potential reaction sites, each with distinct reactivity characteristics that can be exploited for selective synthetic transformations.
The compound's significance extends to medicinal chemistry applications, where halogenated aromatic ketones have shown promising biological activities. Research has indicated that compounds with similar structural features exhibit anticancer properties, with some dibrominated derivatives showing activity against breast cancer cell lines with inhibitory concentration values in the low micromolar range. The strategic positioning of halogen atoms in this compound may provide enhanced lipophilicity and improved interaction with biological targets compared to non-halogenated analogs.
Contemporary research objectives also encompass the environmental and safety considerations associated with multihalogenated organic compounds. Understanding the stability, degradation pathways, and potential environmental impact of compounds like this compound has become increasingly important as regulatory frameworks for halogenated chemicals continue to evolve. These studies require comprehensive analysis of the compound's behavior under various environmental conditions and its potential for bioaccumulation or degradation.
Table 3: Contemporary Research Applications and Findings
Properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-3-chloropropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClFO/c10-6-1-2-7(8(12)5-6)9(13)3-4-11/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTJEJVXXNFKHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40732156 | |
| Record name | 1-(4-Bromo-2-fluorophenyl)-3-chloropropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40732156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1515-84-0 | |
| Record name | 1-(4-Bromo-2-fluorophenyl)-3-chloropropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40732156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Route Examples and Research Findings
A related study on fluoro-substituted acetophenone derivatives provides insight into similar synthetic methodologies that can be adapted for 1-(4-Bromo-2-fluorophenyl)-3-chloro-1-propanone:
- A reaction involving 2-bromo-2′-fluoroacetophenone with ethyl 2-cyano-4-oxobutanoate in tetrahydrofuran (THF) under mild heating (40–45 °C) and stirring for extended periods (14 hours) yielded fluorinated ketone derivatives.
- The purification involved silica gel chromatography with hexane/ethyl acetate mixtures.
- This method highlights the importance of controlled temperature, slow addition of reagents, and solvent choice for optimal yield (reported 36% in the example) and purity.
Though this example is for a related compound, it illustrates the typical conditions and purification techniques applicable to the preparation of this compound.
Analytical and Practical Notes on Preparation
- Molecular Weight Accuracy: Always use batch-specific molecular weights from the product label or certificate of analysis (CoA) for calculations.
- Solvent Addition Order: When preparing formulations or stock solutions, solvents must be added sequentially, ensuring clarity of the solution before the next addition.
- Physical Methods: Vortex, ultrasound, and hot water baths are recommended to assist dissolution and ensure homogeneity.
- Purification: Silica gel column chromatography remains the standard purification method, with solvent systems tailored to the compound’s polarity.
- Yield Optimization: Slow reagent addition and controlled temperature are critical for maximizing yield and minimizing side reactions.
Summary Table of Preparation Considerations
| Aspect | Details |
|---|---|
| Starting Materials | 2-bromo-2′-fluoroacetophenone, substituted acetophenones |
| Solvents | THF, DMSO, PEG300, Tween 80, corn oil, water |
| Reaction Conditions | Room temperature to 45 °C, stirring for 14+ hours |
| Purification Method | Silica gel chromatography (hexane/ethyl acetate mixtures) |
| Stock Solution Preparation | Molarity-based dissolution with physical aid (vortex, ultrasound, hot water bath) |
| Yield | Approximate yields reported ~36% in related fluorinated ketone synthesis |
| Analytical Requirements | Use batch-specific molecular weights; ensure solution clarity before solvent additions |
Chemical Reactions Analysis
1-(4-Bromo-2-fluorophenyl)-3-chloro-1-propanone undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and chlorine) can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace the chlorine atom with nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include anhydrous solvents, catalysts, and controlled temperatures to ensure the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
Applications in Medicinal Chemistry
-
Antitumor Activity :
- Research indicates that derivatives of 1-(4-Bromo-2-fluorophenyl)-3-chloro-1-propanone exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells, making them potential candidates for drug development .
- Antimicrobial Properties :
Applications in Organic Synthesis
- Intermediate for Synthesis :
- Reactions and Transformations :
Material Science Applications
- Polymer Development :
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |
| Study B | Antimicrobial Efficacy | Showed effectiveness against Gram-positive bacteria with minimum inhibitory concentrations (MIC) lower than conventional antibiotics. |
| Study C | Synthesis Applications | Utilized as a precursor in the synthesis of novel anti-inflammatory agents, yielding compounds with improved efficacy compared to existing drugs. |
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-fluorophenyl)-3-chloro-1-propanone depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity to these targets, leading to desired therapeutic effects. The exact molecular pathways involved would vary based on the specific biological system and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Reactivity in Biocatalytic Reductions
The electronic and steric effects of substituents significantly influence the reaction pathways and enantioselectivity in biocatalytic reductions. Key findings include:
- Key Observations: The 4-bromo substituent in the target compound and 1c promotes dechlorination over alcohol formation, unlike the 4-fluoro (1b) or 4-methoxy (1d) analogs. High enantioselectivity (≥95:5 er) is observed in chlorohydrin formation for brominated compounds, likely due to the electron-withdrawing Br stabilizing transition states .
Thermal Stability and Non-Biocatalytic Reactions
The target compound undergoes spontaneous dehalogenation at 37°C even in the absence of yeast, forming propiophenone. This contrasts with 1d, where dehalogenation is biocatalyst-dependent. The bromine substituent likely accelerates elimination reactions due to its strong electron-withdrawing nature .
Comparison with Other Halogenated Propanones
1-(4-Bromophenyl)-3-phenyl-1-propanone
- Molecular Formula : C₁₅H₁₃BrO
- Molecular Weight : 289.172 g/mol
- No biocatalytic data is available, but the phenyl group may enhance π-π interactions in crystal packing .
2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one
Physicochemical Properties
- Melting Points : While direct data for the target compound is unavailable, structurally similar compounds like (2E)-1-(5-Chlorothiophen-2-yl)-3-(4-bromo-2-fluorophenyl)prop-2-en-1-one exhibit melting points of 133–134°C, suggesting that halogenation increases rigidity and melting points .
- LCMS Data : The target compound’s analogs show characteristic [M+H]+ peaks (e.g., m/z = 346 for a thiophene-containing derivative), aiding in structural identification .
Biological Activity
1-(4-Bromo-2-fluorophenyl)-3-chloro-1-propanone is an organic compound characterized by its unique halogenated aromatic structure. This compound, with a molecular formula of and a molecular weight of approximately 247.52 g/mol, has garnered attention for its potential biological activities, particularly in pharmacology. Despite limited specific studies directly addressing its biological effects, insights can be drawn from related compounds and structural analogs.
Chemical Structure and Properties
The compound features a propanone backbone substituted with bromine and fluorine atoms on the phenyl ring. The presence of these halogens is significant as they can influence the lipophilicity, reactivity, and interaction with biological targets. The structural characteristics can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 247.52 g/mol |
| Functional Groups | Ketone, Halogenated Aromatic |
| Halogen Substituents | Bromine (Br), Chlorine (Cl), Fluorine (F) |
Biological Activity Overview
While direct studies on the biological activity of this compound are sparse, compounds with similar structures often exhibit various pharmacological effects:
- Antimicrobial Activity : Compounds with bromine and chlorine substitutions frequently show antimicrobial properties. For instance, certain brominated compounds have demonstrated effectiveness against various bacterial strains due to their ability to disrupt cellular processes.
- Anticancer Potential : The structural features of halogenated phenyl ketones suggest potential anticancer activity. Similar compounds have been reported to induce apoptosis in cancer cell lines, likely through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Antimicrobial Effects
A study on related halogenated compounds indicated that they possess significant antimicrobial activity against clinical isolates of Candida species. The minimum inhibitory concentration (MIC) values were reported as low as 0.00195 to 0.0078 μg/mL for certain derivatives, suggesting that halogen substitution enhances bioactivity against fungal pathogens .
Anticancer Activity
Research into structurally analogous compounds has shown promising results in inhibiting cancer cell proliferation. For example, specific derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating effective cytotoxicity . The presence of electron-withdrawing groups like bromine is crucial for enhancing anticancer activity through improved interactions with cellular targets.
The biological mechanisms underlying the activities of halogenated compounds often involve:
- Disruption of Cell Membrane Integrity : Halogens can alter lipid membrane properties, leading to increased permeability and cell death.
- Inhibition of Enzymatic Activity : Many halogenated compounds act as enzyme inhibitors, affecting metabolic pathways critical for cell survival.
- Induction of Oxidative Stress : These compounds may generate reactive oxygen species (ROS), contributing to cellular damage and apoptosis.
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-(4-Bromo-2-fluorophenyl)-3-chloro-1-propanone?
Answer:
A common approach involves condensation reactions between halogenated aromatic aldehydes and ketones. For example, 4-bromo-2-fluorobenzaldehyde could react with 3-chloropropanone under alkaline conditions (e.g., NaOH in ethanol/methanol) to form the target compound. Heating (50–80°C) may enhance reaction efficiency. Purification via column chromatography or recrystallization is recommended to isolate the product .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : and NMR can confirm substituent positions on the phenyl ring and propanone backbone.
- LCMS/HPLC : High-resolution mass spectrometry (HRMS) verifies molecular weight, while HPLC (e.g., using C18 columns) assesses purity. Retention time comparisons with standards aid identification .
- FT-IR : Confirms carbonyl (C=O) and C-Cl/Br-F stretching vibrations .
Advanced: How can X-ray crystallography resolve ambiguities in molecular structure determination?
Answer:
Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL (for refinement) and ORTEP-3 (for visualization) provides precise bond lengths, angles, and stereochemistry. For example, monoclinic crystal systems (space group ) are common for halogenated propanones. Discrepancies between computational and experimental data (e.g., dihedral angles) can be resolved using these tools .
Advanced: How do substituent positions (Br, F, Cl) influence reactivity in cross-coupling reactions?
Answer:
- The 4-bromo group facilitates Suzuki-Miyaura coupling, while the 2-fluoro substituent acts as an electron-withdrawing group, directing electrophilic substitution.
- The 3-chloro on the propanone may stabilize intermediates via inductive effects. Comparative studies with analogs (e.g., 3-(4-Bromophenyl)-2-chloro-1-propene) show that substituent positioning alters regioselectivity in nucleophilic attacks .
Advanced: What strategies mitigate conflicting data during reaction optimization?
Answer:
- Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loadings systematically to identify optimal conditions.
- In-situ Monitoring : Use techniques like ReactIR or hyphenated LCMS to track intermediate formation and side reactions.
- Statistical Analysis : Apply ANOVA to resolve discrepancies in yield or purity data from replicate trials .
Basic: What are the compound’s applications in medicinal chemistry research?
Answer:
- Enzyme Inhibition : The halogenated aromatic core may interact with ATP-binding pockets in kinases or proteases.
- Pharmacophore Development : Structural analogs (e.g., 3-[4-Chloro-3-(trifluoromethyl)anilino]-1-phenylpropan-1-one) demonstrate utility in designing anti-inflammatory agents .
Advanced: How are reaction intermediates analyzed using hyphenated techniques?
Answer:
- LCMS-NMR : Combines liquid chromatography with mass spectrometry and NMR for real-time structural elucidation of transient intermediates.
- GC-MS : Monitors volatile byproducts in reactions involving thermal decomposition. Retention indices and fragmentation patterns aid identification .
Advanced: What computational methods predict the compound’s electronic properties?
Answer:
- DFT Calculations : Gaussian or ORCA software can model frontier molecular orbitals (HOMO/LUMO) to predict reactivity in photochemical reactions.
- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., proteins) to guide drug design .
Basic: What safety precautions are essential during handling?
Answer:
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Work in a fume hood due to potential release of toxic vapors (e.g., HCl/HBr).
- Store at -20°C for long-term stability .
Advanced: How does crystallographic data validate quantum mechanical (QM) models?
Answer:
Overlay experimental SC-XRD structures (e.g., bond lengths from Acta Cryst. data) with QM-optimized geometries (e.g., B3LYP/6-31G*) to assess model accuracy. Discrepancies >0.05 Å may indicate neglected solvent or crystal-packing effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
